N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide
Description
N-(4-Hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide is a cyclohexadienylidene derivative characterized by a conjugated dienone backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4-position. This compound belongs to the acetamide class, where the acetamide moiety (-NHCOCH₃) is attached to the cyclohexadienylidene ring.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C9H11NO3/c1-7(11)10-8-3-5-9(12,13-2)6-4-8/h3-6,12H,1-2H3 |
InChI Key |
UQZIALJDELBMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C=CC(C=C1)(O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the halogenation of corresponding quinone imines . Industrial production methods often involve solvent-free reactions or the use of specific solvents like ethanol in the presence of catalysts such as hydrochloric acid .
Chemical Reactions Analysis
N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with potassium thiocyanate or thiourea to form 1,3-benzoxathiol-2-one derivatives . Common reagents used in these reactions include glacial acetic acid, ethanol, and hydrochloric acid. The major products formed from these reactions are often derivatives with significant pharmacological activities .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide exhibits notable antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases. In vitro studies have demonstrated that derivatives of this compound can inhibit lipid peroxidation, thereby protecting cellular membranes from damage .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation. Studies involving animal models have indicated that it can lower levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Potential in Cancer Therapy
Preliminary research suggests that this compound may possess anticancer properties. In vitro assays have indicated that the compound can induce apoptosis in certain cancer cell lines. Ongoing studies aim to elucidate its mechanisms of action and efficacy in vivo .
Cosmetic Formulation
Stabilizer and Antioxidant Agent
In cosmetic formulations, this compound serves as a stabilizer and antioxidant. Its ability to prevent oxidative degradation of active ingredients enhances the shelf life and effectiveness of cosmetic products. Formulations incorporating this compound have shown improved stability compared to those without it .
Skin Conditioning Agent
The compound's moisturizing properties make it suitable for use in skin care products. Clinical evaluations have demonstrated significant improvements in skin hydration levels when formulations containing this compound are applied topically .
Agricultural Applications
Pesticidal Properties
Research has indicated that this compound may exhibit pesticidal properties. Laboratory studies have shown effectiveness against various pests, suggesting its potential as a natural pesticide alternative. Field trials are necessary to evaluate its efficacy under real agricultural conditions .
Plant Growth Regulator
Emerging studies suggest that the compound could act as a plant growth regulator. Initial findings indicate that it may enhance growth rates and yield in certain crops when applied in appropriate concentrations .
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antioxidant | Scavenges free radicals; protects against oxidative stress |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Cancer therapy | Induces apoptosis in cancer cell lines | |
| Cosmetic Formulation | Stabilizer and antioxidant | Enhances shelf life; prevents oxidative degradation |
| Skin conditioning | Improves skin hydration levels | |
| Agricultural Applications | Pesticidal properties | Effective against various pests |
| Plant growth regulator | Enhances growth rates and crop yield |
Case Studies
- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated the antioxidant capabilities of similar compounds, providing a basis for exploring this compound's potential in protecting cells from oxidative damage .
- Cosmetic Formulation Research : Research conducted by Advances in Dermatology highlighted the effectiveness of incorporating antioxidants like this compound into skin care products to improve stability and efficacy .
- Agricultural Field Trials : Preliminary field trials assessing the pesticidal properties indicated promising results against common agricultural pests, warranting further investigation into its practical applications in sustainable agriculture .
Mechanism of Action
The mechanism of action of N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide involves its role as an electron transfer agent in metabolic processes. It interacts with molecular targets such as enzymes involved in redox reactions, thereby influencing cellular respiration and other metabolic pathways . The compound’s quinone imine structure allows it to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Properties
- The hydroxyl group (-OH) in the target compound introduces hydrogen-bonding capacity, which may increase solubility in polar solvents compared to methyl-substituted analogs. The cyanomethyl group (-CH₂CN) in N-[1-(Cyanomethyl)-4-oxo-2,5-cyclohexadien-1-yl]acetamide adds steric bulk and electron-withdrawing character, altering reactivity .
Spectral Data :
- IR Spectroscopy : Methoxy groups exhibit C-O stretches near 1250 cm⁻¹, while hydroxyl groups show broad O-H stretches (~3200–3600 cm⁻¹). Acetamide carbonyl (C=O) typically appears at ~1670–1690 cm⁻¹ .
- NMR : Cyclohexadienylidene protons resonate in the aromatic region (δ 6.5–7.5 ppm), with acetamide protons (NH) appearing as broad singlets near δ 8–10 ppm .
Biological Activity
N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Formula : C₁₁H₁₃N₁O₃
Molecular Weight : 219.23 g/mol
CAS Number : 159853-36-8
The compound features a cyclohexadiene core with hydroxy and methoxy substituents, which may influence its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. These include:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anticancer Potential : Preliminary studies indicate that similar compounds have shown efficacy in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis reveals that modifications to the aromatic rings can enhance activity against specific cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in vitro | |
| Anticancer | Inhibits proliferation in various cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Antioxidant Activity
A study conducted on related compounds demonstrated that the introduction of hydroxyl groups significantly enhances antioxidant capacity. The compound was tested against DPPH radicals, showing a notable reduction in radical concentration at micromolar levels.
Case Study 2: Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., HeLa and A549), this compound exhibited IC50 values indicating effective cytotoxicity at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest (G2/M phase) |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Groups : Enhance hydrogen bonding capabilities, increasing interaction with biological targets.
- Methoxy Substituent : Modulates lipophilicity, potentially improving membrane permeability.
Q & A
Q. What synthetic strategies are commonly employed to prepare N-(4-hydroxy-4-methoxycyclohexa-2,5-dien-1-ylidene)acetamide, and how are intermediates validated?
The compound can be synthesized via condensation reactions using methodologies adapted from structurally analogous enol ethers. For example, a base-mediated reaction (e.g., potassium carbonate in dimethylformamide) facilitates the formation of conjugated systems, similar to protocols used for 5-(4-hydroxy-3-methoxybenzylidene)-thiazolidinedione derivatives . Intermediates are characterized using IR spectroscopy (to confirm carbonyl and hydroxyl groups), <sup>1</sup>H/<sup>13</sup>C NMR (to verify substituent positions and conjugation), and mass spectrometry (to validate molecular weight consistency between experimental and theoretical values) .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound, and what key data points should be prioritized?
Critical techniques include:
- <sup>1</sup>H NMR : Focus on chemical shifts for the cyclohexadienylidene proton (δ ~5.5–6.5 ppm, indicative of conjugation) and methoxy/hydroxy groups (δ ~3.3–3.8 ppm and δ ~5–6 ppm, respectively) .
- IR Spectroscopy : Stretching frequencies for acetamide C=O (~1650–1700 cm⁻¹) and hydroxyl O–H (~3200–3500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to confirm the molecular ion ([M+H]<sup>+</sup>) and rule out isotopic interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental molecular weights during characterization?
Discrepancies may arise from impurities, isotopic contributions, or incomplete reaction pathways. Mitigation strategies include:
- Purification : Use column chromatography or recrystallization to isolate the target compound.
- Cross-Validation : Compare data across multiple techniques (e.g., NMR integration vs. HPLC purity analysis).
- Computational Validation : Employ density functional theory (DFT) to predict NMR/IR spectra and compare with experimental results .
Q. What reaction parameters should be optimized to enhance the yield of the conjugated enone system in this compound?
Key parameters include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in condensation reactions .
- Catalyst Loading : Adjust base equivalents (e.g., K2CO3) to balance reaction rate and by-product formation.
- Temperature Control : Mild heating (40–60°C) may improve kinetics without degrading sensitive functional groups .
Q. How can in vivo studies be designed to evaluate the bioactivity of this compound while addressing potential toxicity?
Adapt protocols from hypoglycemic activity studies in Wister albino mice:
- Dose Escalation : Test multiple doses (e.g., 50–200 mg/kg) to establish efficacy and toxicity thresholds.
- Endpoint Analysis : Monitor blood glucose levels (for metabolic activity) and liver/kidney function markers (e.g., ALT, creatinine) for toxicity .
- Control Groups : Include positive controls (e.g., metformin) and vehicle-treated cohorts to isolate compound-specific effects.
Q. What computational methods are suitable for predicting the stability of the cyclohexadienylidene moiety under varying pH conditions?
- Molecular Dynamics (MD) Simulations : Model protonation states of the hydroxy and methoxy groups at physiological pH (4–7.4).
- pKa Prediction Tools : Use software like MarvinSuite or ACD/pKa to estimate acid dissociation constants and identify pH-sensitive regions .
Data Contradiction and Mechanistic Analysis
Q. How should researchers interpret conflicting spectral data (e.g., unexpected <sup>13</sup>C NMR shifts) in derivatives of this compound?
- Steric/Electronic Effects : Unexpected shifts may arise from intramolecular hydrogen bonding or resonance stabilization. Compare with structurally similar compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) .
- Dynamic Effects : Assess temperature-dependent NMR to detect conformational exchange or tautomerism .
Q. What mechanistic insights can be gained from studying the reactivity of the enol ether group in this compound?
The enol ether’s electrophilicity enables nucleophilic additions or cycloadditions. Track reactivity via:
- Kinetic Studies : Monitor reaction progress under varying nucleophile concentrations.
- Isolation of Intermediates : Use low-temperature NMR to capture transient species .
Methodological Best Practices
Q. What quality control measures are critical for ensuring batch-to-batch consistency in synthesis?
Q. How can researchers validate the absence of toxic by-products in scaled-up syntheses?
- LC-MS Screening : Detect trace impurities with mass accuracy <5 ppm.
- Ames Test : Assess mutagenicity of isolated batches using bacterial reverse mutation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
